molecular formula C21H22N2O4S2 B11077153 (5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11077153
M. Wt: 430.5 g/mol
InChI Key: PRAQVYYURKAEQV-ODLFYWEKSA-N
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Description

3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves multiple steps. One common method includes the condensation of 2-methylbenzoic acid phenylhydrazide with methyl 4-dimethylaminobenzoate, followed by cyclization . The reaction conditions typically involve the use of lithium diisopropylamide as a base and an organic solvent like chloroform. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these, 3-[4-(DIMETHYLAMINO)PHENYL]-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific substituents, which confer distinct biological activities and chemical properties . Other similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

(5Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O4S2/c1-22(2)14-6-8-15(9-7-14)23-20(24)19(29-21(23)28)11-13-10-17(26-4)18(27-5)12-16(13)25-3/h6-12H,1-5H3/b19-11-

InChI Key

PRAQVYYURKAEQV-ODLFYWEKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/SC2=S

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)SC2=S

Origin of Product

United States

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